YK-2-69 Achieves 60-Fold Selectivity for DYRK2 Over DYRK1B, Exceeding Typical Kinase Inhibitor Selectivity Margins
YK-2-69 demonstrates IC50 of 9 nM against DYRK2 while exhibiting only weak inhibition of DYRK1B (IC50 = 542 nM) and no activity against DYRK1A, DYRK3, or DYRK4 (IC50 >1,000 nM) [1]. At a screening concentration of 1 µM, YK-2-69 showed a clean selectivity profile across a panel of 370 kinases, with only DYRK2 showing substantial inhibition [2]. This selectivity window is critical for DYRK2-specific research applications.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DYRK2: 9 nM |
| Comparator Or Baseline | DYRK1B: 542 nM; DYRK1A/3/4: >1,000 nM |
| Quantified Difference | 60-fold selectivity (DYRK2 vs. DYRK1B); >111-fold selectivity (DYRK2 vs. DYRK1A/3/4) |
| Conditions | In vitro kinase inhibition assay; 1 µM screening across 370 kinases conducted at Reaction Biology Corporation |
Why This Matters
Researchers requiring unambiguous DYRK2 target attribution cannot rely on pan-DYRK inhibitors that simultaneously inhibit DYRK1A/1B, making YK-2-69 the only documented tool compound with validated >60-fold intra-family selectivity.
- [1] Yuan K, et al. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer. Nat Commun. 2022;13:2903. View Source
- [2] Yuan K, et al. Fig. 3d: Kinase selectivity experiment of YK-2-69 (1 µM) across 370 kinases. Nat Commun. 2022;13:2903. View Source
